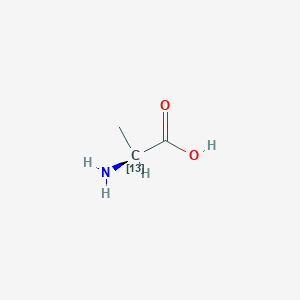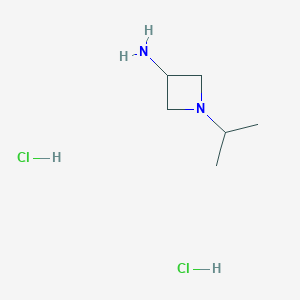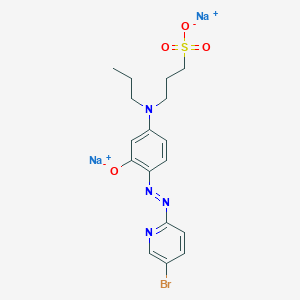
L-丙氨酸-2-13C
描述
科学研究应用
L-Alanine-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and develop therapeutic strategies.
Industry: Employed in the production of labeled compounds for use in pharmaceuticals and other chemical products .
作用机制
Target of Action
L-Alanine-2-13C is a variant of the non-essential amino acid L-Alanine, labeled with the stable isotope Carbon-13 . The primary targets of L-Alanine-2-13C are the same as those of L-Alanine, which plays a crucial role in various metabolic processes. It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Mode of Action
L-Alanine-2-13C interacts with its targets in the same way as L-Alanine does. It participates in the transamination process, where it accepts or donates an amino group. This process is crucial for the production and breakdown of amino acids and the production of energy .
Biochemical Pathways
L-Alanine-2-13C is involved in several biochemical pathways. It plays a significant role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It also participates in the process of gluconeogenesis, where it helps to produce glucose from non-carbohydrate sources . Furthermore, it is involved in the metabolism of sugars and acids .
Pharmacokinetics
L-Alanine is readily absorbed and distributed throughout the body, metabolized in various tissues, and excreted in the urine .
Result of Action
The action of L-Alanine-2-13C results in various molecular and cellular effects. It contributes to energy production in muscle tissue, the brain, and the central nervous system. It also enhances immunity and is involved in sugar and acid metabolism .
Action Environment
The action, efficacy, and stability of L-Alanine-2-13C can be influenced by various environmental factors. These factors could include the presence of other metabolites, pH levels, temperature, and the presence of specific enzymes. Specific studies on the environmental influences on l-alanine-2-13c are currently lacking .
准备方法
Synthetic Routes and Reaction Conditions
L-Alanine-2-13C can be synthesized through several methods, including the incorporation of carbon-13 into the alanine molecule. One common method involves the use of labeled precursors in a biosynthetic pathway. For example, pyruvate labeled with carbon-13 can be transaminated to produce L-Alanine-2-13C .
Industrial Production Methods
Industrial production of L-Alanine-2-13C typically involves fermentation processes using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. This method allows for the large-scale production of the compound with high isotopic purity .
化学反应分析
Types of Reactions
L-Alanine-2-13C undergoes various chemical reactions, including:
Oxidation: L-Alanine-2-13C can be oxidized to produce pyruvate.
Reduction: It can be reduced to form alanine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyruvate, alanine derivatives, and substituted alanine compounds .
相似化合物的比较
Similar Compounds
L-Alanine-2,3-13C2: Another labeled form of alanine with two carbon-13 atoms.
L-Alanine-1-13C: Labeled with carbon-13 at a different position.
L-Alanine-2-13C,15N: Labeled with both carbon-13 and nitrogen-15
Uniqueness
L-Alanine-2-13C is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. This specificity allows for more precise tracking and analysis of metabolic pathways compared to other labeled forms of alanine .
属性
IUPAC Name |
(2S)-2-amino(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-JACJRKFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583881 | |
| Record name | L-(2-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62656-85-3 | |
| Record name | L-(2-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)






